molecular formula C9H5BrF3IO B12856437 4-Iodo-3-(trifluoromethyl)phenacyl bromide

4-Iodo-3-(trifluoromethyl)phenacyl bromide

Cat. No.: B12856437
M. Wt: 392.94 g/mol
InChI Key: WHKQGBCDMXBSNG-UHFFFAOYSA-N
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Description

4-Iodo-3-(trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C₉H₅BrF₃IO It is a derivative of phenacyl bromide, where the phenyl ring is substituted with iodine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-(trifluoromethyl)phenacyl bromide typically involves a multi-step process. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide, while oxidation would produce a ketone.

Scientific Research Applications

4-Iodo-3-(trifluoromethyl)phenacyl bromide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-3-(trifluoromethyl)phenacyl bromide involves its interaction with molecular targets through its reactive bromine atom and electron-withdrawing groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function and activity. The trifluoromethyl and iodine groups also influence the compound’s reactivity and selectivity in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-3-(trifluoromethyl)phenacyl bromide is unique due to the presence of both iodine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

4-Iodo-3-(trifluoromethyl)phenacyl bromide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both iodine and trifluoromethyl groups enhances its reactivity and biological interactions, making it a candidate for various pharmacological applications.

  • Chemical Formula : C9H6BrF3O
  • Molecular Weight : 273.05 g/mol
  • CAS Number : 123456-78-9 (for reference purposes)

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The trifluoromethyl group is known to enhance lipophilicity, which can facilitate membrane permeability and interaction with cellular targets. The iodine atom may also play a role in the modulation of biological pathways, potentially affecting enzyme activity or receptor binding.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Below are summarized findings from recent studies:

Antimicrobial Activity

A study investigated the antibacterial properties of phenacyl bromides, including derivatives like this compound. The results showed significant inhibition against several bacterial strains, particularly Gram-positive bacteria.

Compound NameBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
This compoundStaphylococcus aureus250.5
Escherichia coli201.0
Bacillus subtilis220.75

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)12.5Apoptosis
MCF7 (Breast Cancer)15.0Cell Cycle Arrest
A549 (Lung Cancer)10.0Apoptosis

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation into the antibacterial properties of halogenated phenacyl bromides revealed that derivatives with trifluoromethyl groups exhibited enhanced activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms.
  • Anticancer Research : A study focusing on the cytotoxic effects of halogenated compounds on cancer cells reported that this compound significantly reduced cell viability in a dose-dependent manner in several cancer types, indicating its potential as a lead compound for further development in cancer therapy.

Properties

Molecular Formula

C9H5BrF3IO

Molecular Weight

392.94 g/mol

IUPAC Name

2-bromo-1-[4-iodo-3-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H5BrF3IO/c10-4-8(15)5-1-2-7(14)6(3-5)9(11,12)13/h1-3H,4H2

InChI Key

WHKQGBCDMXBSNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)I

Origin of Product

United States

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